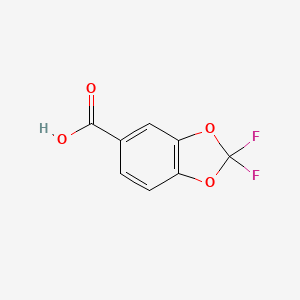

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid

Übersicht

Beschreibung

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid is an organofluorine compound with the molecular formula C8H4F2O4 and a molecular weight of 202.12 g/mol . It is a white to pale brown or pale grey crystalline powder that is used primarily in chemical research and organic synthesis . The compound is known for its stability at room temperature and its relatively low solubility .

Vorbereitungsmethoden

The synthesis of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of benzodioxole followed by fluorination. One common method includes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: It can be reduced to form simpler compounds, although this is less common.

Common reagents used in these reactions include potassium fluoride for fluorination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of agrochemicals and pharmaceuticals. The compound's ability to undergo further chemical transformations makes it a valuable building block in synthetic organic chemistry.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Fluorination | Fluorinated derivatives | |

| Coupling Reactions | Biologically active compounds | |

| Esterification | Esters for agricultural use |

Biological Applications

Development of Biologically Active Molecules

The compound has been explored for its potential to develop biologically active molecules. Research indicates that derivatives of 2,2-difluoro-1,3-benzodioxole can exhibit antimicrobial and antifungal properties. Its structure allows for modifications that enhance biological activity.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 2,2-difluoro-1,3-benzodioxole showed significant inhibition against various bacterial strains. The modifications made to the benzodioxole structure were crucial for enhancing efficacy against resistant strains.

Pharmaceutical Applications

Drug Development

In medicinal chemistry, this compound is being investigated as a potential scaffold for drug development. Its fluorinated nature contributes to improved metabolic stability and bioavailability of drug candidates.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Activity Level | Reference |

|---|---|---|---|

| DFBD-A | Cancer | High | |

| DFBD-B | Bacterial Infections | Moderate | |

| DFBD-C | Fungal Infections | High |

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals due to its unique properties. It can be employed in the formulation of agrochemicals that are more effective and environmentally friendly.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and stability, making it a valuable tool in biochemical research. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:

- 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde

- 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile

- 5-Bromo-2,2-difluoro-1,3-benzodioxole

These compounds share the benzodioxole core structure but differ in their functional groups, which can significantly affect their chemical properties and applications. The presence of fluorine atoms in these compounds generally enhances their stability and reactivity, making them useful in various chemical and industrial processes .

Biologische Aktivität

2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid (DFBCA) is an organofluorine compound with significant potential in medicinal chemistry and biological research. With a molecular formula of C8H4F2O4 and a molecular weight of 202.12 g/mol, this compound has been explored for its various biological activities, including its role as an enzyme inhibitor and its potential therapeutic applications.

The synthesis of DFBCA typically involves the oxidation of benzodioxole followed by fluorination. A common method includes reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of catalysts like potassium hydrogen fluoride. This process yields DFBCA as a versatile building block for further chemical modifications and applications in pharmaceutical development.

Biological Activity Overview

DFBCA exhibits a range of biological activities that are being actively researched. Key areas of interest include:

- Enzyme Inhibition : DFBCA has shown promise as an inhibitor for specific enzymes, making it valuable in biochemical assays. Its fluorine atoms enhance binding affinity and stability, which is crucial for effective inhibition.

- Antimicrobial Properties : Research indicates that derivatives of DFBCA may possess antimicrobial activity. This suggests potential applications in developing new antibiotics or treatments for resistant bacterial strains.

- Anticancer Potential : Preliminary studies have indicated that DFBCA and its derivatives may exhibit anticancer properties, warranting further investigation into their mechanisms and efficacy against various cancer cell lines.

The mechanism by which DFBCA exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine enhances the compound's lipophilicity and stability, facilitating better interaction with biological membranes and targets. This characteristic is particularly important in drug design, where improved binding can lead to enhanced therapeutic effects .

Case Studies

Several studies have highlighted the biological activities of DFBCA:

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of DFBCA against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Research involving DFBCA's interaction with specific enzymes demonstrated competitive inhibition patterns, suggesting that it could serve as a lead compound for developing enzyme inhibitors for therapeutic use.

- Anticancer Research : In vitro studies on cancer cell lines treated with DFBCA revealed dose-dependent cytotoxic effects, prompting further exploration into its application as an anticancer drug candidate .

Comparative Analysis

To better understand the unique properties of DFBCA compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H4F2O4 | Carboxylic acid functionality; enzyme inhibitor |

| 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | C8H6F2O4 | Contains amino group; potential anti-inflammatory properties |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | C8H4F2O3 | Aldehyde functionality; different reactivity |

Future Directions

The ongoing research into DFBCA's biological activity suggests several promising avenues:

- Pharmaceutical Development : Continued exploration of DFBCA as a scaffold for drug discovery could lead to novel therapeutics targeting various diseases.

- Mechanistic Studies : Further investigations into the mechanisms underlying its biological effects will help clarify its role in enzyme inhibition and antimicrobial activity.

- Clinical Applications : Evaluating the safety and efficacy of DFBCA derivatives in clinical settings will be crucial for translating laboratory findings into therapeutic options.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis involves sequential functionalization of the benzodioxole core. Starting from 4-methylbenzene-1,2-diol, the process includes:

- Cyclization to form the benzodioxole ring.

- Fluorination using triethylamine trihydrogenfluoride (Et₃N·3HF) under ambient conditions, achieving high yields (~82%) .

- Bromination and cyanation to introduce a nitrile group at the 5-position.

- Hydrolysis of the nitrile to the carboxylic acid using KOH in ethanol/water under reflux.

Optimization Tips : - Use TPGS-750-M/H₂O as a green solvent system for amide coupling steps to improve efficiency .

- Recrystallization from heptane enhances purity post-hydrolysis .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Key signals include aromatic protons (δ 6.97–7.04 ppm) and the acetic acid side-chain (δ 3.65 ppm) .

- Melting Point : 154–157°C (pure form) .

- Mass Spectrometry (MS) and HPLC for purity assessment (≥95% by HPLC recommended) .

Q. How should researchers handle stability and storage of this compound?

- Store at -20°C in anhydrous conditions to prevent hydrolysis of the difluorobenzodioxole ring.

- Use desiccants and inert atmosphere vials for long-term storage .

Advanced Research Questions

Q. How do the 2,2-difluoro substitutions impact electronic properties and reactivity?

The electron-withdrawing fluorine atoms:

- Increase electrophilicity of the benzodioxole ring, enhancing reactivity in nucleophilic substitution or coupling reactions.

- Stabilize intermediates during fluorination, as evidenced by high yields with Et₃N·3HF .

- Modulate π-π stacking in crystal structures, affecting solubility (e.g., pale yellow solid with limited aqueous solubility) .

Methodological Insight : Computational studies (DFT) can quantify Fukui indices to predict reactive sites .

Q. What experimental designs are robust for evaluating bioactivity (e.g., insecticidal or enzyme inhibition)?

- Insecticidal Assays : Use lab-reared Plutella xylostella (diamondback moth) larvae. Apply compound derivatives via leaf-dip method at 100–500 ppm. Monitor mortality at 24/48 hrs with triplicate controls .

- Enzyme Inhibition : Test against CYP450 isoforms (e.g., CYP73A) using recombinant enzyme systems. Measure IC₅₀ via UV-Vis spectroscopy with trans-cinnamic acid as a substrate .

Q. How can contradictions in bioactivity data between derivatives be resolved?

- Perform structure-activity relationship (SAR) studies comparing substituents (e.g., heptafluoroisopropyl vs. methyl groups).

- Validate metabolic stability : Incubate derivatives with liver microsomes to rule out rapid degradation .

- Use molecular docking to assess binding affinity variations to target enzymes (e.g., PDB: 1TQN for CYP73A) .

Q. What strategies improve scalability from milligram to gram-scale synthesis?

Eigenschaften

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLDRFCNFNQTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346016 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-46-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.